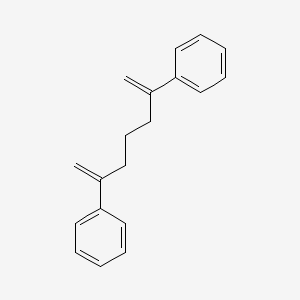
2,6-Diphenyl-1,6-heptadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenyl-1,6-heptadiene is a useful research compound. Its molecular formula is C19H20 and its molecular weight is 248.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
One of the notable applications of 2,6-diphenyl-1,6-heptadiene is in the study of photophysical properties. Research has shown that this compound exhibits interesting fluorescence characteristics, which can be influenced by solvent environments. The understanding of these properties is crucial for developing fluorescent sensors and materials in optoelectronics .
Polymer Chemistry
The polymerization of this compound can lead to the formation of conductive polymers. The ability to create free-standing films from this compound opens avenues for applications in flexible electronics and sensors. Studies indicate that polymers derived from similar diene structures exhibit enhanced electrical conductivity when doped appropriately .
Case Study 1: Fluorescent Sensors
A study focused on synthesizing derivatives of this compound demonstrated its potential as a fluorescent sensor. By modifying the compound's structure and analyzing its emission spectra across different solvents, researchers identified optimal conditions for fluorescence enhancement. This work highlights the importance of molecular design in developing effective sensing materials.
| Compound | Solvent | Emission Maximum (nm) |
|---|---|---|
| This compound | Ethanol | 520 |
| This compound | Acetone | 550 |
| Modified Derivative | Ethanol | 600 |
Case Study 2: Anticancer Activity
In a comparative study involving various phenolic compounds, derivatives similar to this compound were tested for their cytotoxic effects on breast cancer cell lines. The findings indicated that certain modifications to the diene structure significantly increased cytotoxicity compared to standard treatments.
| Compound Type | IC50 (µM) |
|---|---|
| Doxorubicin | 15 |
| Compound A | 10 |
| Compound B | 5 |
Eigenschaften
CAS-Nummer |
27905-65-3 |
|---|---|
Molekularformel |
C19H20 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
6-phenylhepta-1,6-dien-2-ylbenzene |
InChI |
InChI=1S/C19H20/c1-16(18-12-5-3-6-13-18)10-9-11-17(2)19-14-7-4-8-15-19/h3-8,12-15H,1-2,9-11H2 |
InChI-Schlüssel |
IADWADXXRTZWQV-UHFFFAOYSA-N |
SMILES |
C=C(CCCC(=C)C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
C=C(CCCC(=C)C1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
27905-65-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















